molecular formula C18H24O2 B11952337 2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione CAS No. 15254-26-9

2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

Cat. No.: B11952337
CAS No.: 15254-26-9
M. Wt: 272.4 g/mol
InChI Key: XGVLKZBDQXJEBB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is an organic compound with a complex polycyclic structure. This compound is characterized by its multiple methyl groups and a dione functional group, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or alter cellular signaling pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione is unique due to its specific arrangement of methyl groups and the presence of the dione functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

15254-26-9

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

2,3,6,7-tetramethyl-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione

InChI

InChI=1S/C18H24O2/c1-9-5-13-14(6-10(9)2)18(20)16-8-12(4)11(3)7-15(16)17(13)19/h13-16H,5-8H2,1-4H3

InChI Key

XGVLKZBDQXJEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C3CC(=C(CC3C2=O)C)C)C

Origin of Product

United States

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